Cas no 594872-65-8 (tert-butyl N-(1-formylcyclohexyl)carbamate)

tert-butyl N-(1-formylcyclohexyl)carbamate structure
594872-65-8 structure
Product Name:tert-butyl N-(1-formylcyclohexyl)carbamate
CAS No:594872-65-8
MF:C12H21NO3
MW:227.300043821335
MDL:MFCD24468738
CID:3403506
PubChem ID:20158618
Update Time:2025-04-21

tert-butyl N-(1-formylcyclohexyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • CARBAMIC ACID, (1-FORMYLCYCLOHEXYL)-, 1,1-DIMETHYLETHYL ESTER
    • tert-Butyl 1-formylcyclohexylcarbamate
    • tert-butyl N-(1-formylcyclohexyl)carbamate
    • 1-(Boc-amino)-1-formylcyclohexane
    • 989-870-9
    • tert-Butyl1-formylcyclohexylcarbamate
    • EN300-198746
    • SCHEMBL8284389
    • Z1508712715
    • UYA87265
    • 1-(Boc)amino-1-formylcyclohexane
    • DB-374127
    • AT41833
    • TERT-BUTYL (1-FORMYLCYCLOHEXYL)CARBAMATE
    • 1,1-Dimethylethyl N-(1-formylcyclohexyl)carbamate
    • 594872-65-8
    • MDL: MFCD24468738
    • Inchi: 1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h9H,4-8H2,1-3H3,(H,13,15)
    • InChI Key: ZIKUKJDGNXNBEU-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1(C=O)CCCCC1

Computed Properties

  • Exact Mass: 227.15214353Da
  • Monoisotopic Mass: 227.15214353Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 55.4Ų

tert-butyl N-(1-formylcyclohexyl)carbamate Pricemore >>

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